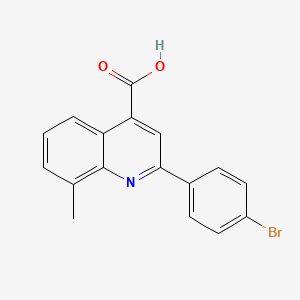

2-(4-Bromophenyl)-8-methylquinoline-4-carboxylic acid

Vue d'ensemble

Description

The compound "2-(4-Bromophenyl)-8-methylquinoline-4-carboxylic acid" is a brominated quinoline derivative. Quinoline compounds are known for their diverse biological activities and applications in medicinal chemistry. The presence of a bromine atom in the structure can significantly influence the compound's reactivity and interaction with biological targets .

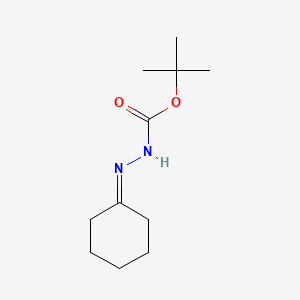

Synthesis Analysis

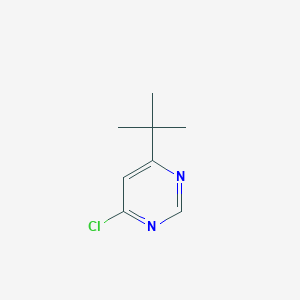

The synthesis of brominated quinoline derivatives can be achieved through various methods. For instance, a novel synthesis of 3-halo-2-phenylquinoline-4-carboxylic acids, which are structurally related to the compound of interest, involves the synthesis of an amino intermediate followed by a halogenation reaction using the Sandmeyer reaction to introduce the bromine atom . Another related synthesis involves the Skraup reaction, which has been used to obtain 8-methylquinoline-5-carboxylic acid, a compound that shares some structural features with the target molecule .

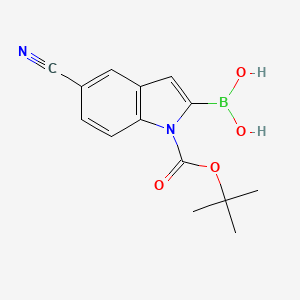

Molecular Structure Analysis

The molecular structure of quinoline derivatives has been extensively studied using various spectroscopic techniques and theoretical calculations. For example, vibrational spectroscopic studies and molecular docking of 4-Methylphenylquinoline-2-carboxylate, a compound with a similar quinoline core, have provided insights into the geometrical parameters and potential biological activity of such molecules . The dihedral angle between the carboxyl group plane and the quinoline plane is an important structural characteristic, as seen in the closely related 2-phenylquinoline-4-carboxylic acid10.

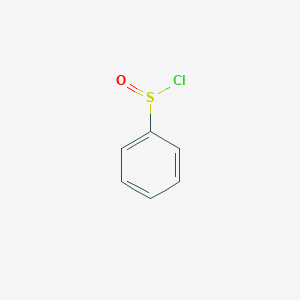

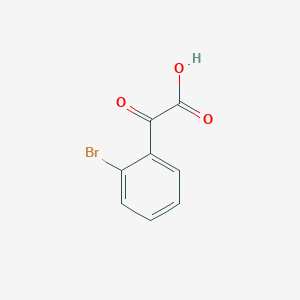

Chemical Reactions Analysis

Brominated quinoline derivatives can participate in a range of chemical reactions due to the presence of reactive sites such as the carboxylic acid group and the bromine atom. The bromine atom, in particular, can be involved in further functionalization reactions, as seen in the synthesis of bromonium ylides from 4-bromo-1,2-dihydroisoquinolines . The carboxylic acid group also allows for the formation of derivatives, such as esters or amides, which can alter the compound's properties and biological activity .

Physical and Chemical Properties Analysis

The physical and chemical properties of brominated quinoline derivatives are influenced by their molecular structure. The presence of a bromine atom can enhance the sensitivity of the compound to multiphoton-induced photolysis, as demonstrated by the photolabile protecting group based on 8-bromo-7-hydroxyquinoline . Additionally, the quaternary amine structure in related compounds like APBQ enhances the detection sensitivity of carboxylic acids in biological samples . The hydrogen bonding patterns and crystal packing in quinoline-carboxylic acid complexes also contribute to the formation of supramolecular architectures, which can range from 1D to 3D structures .

Applications De Recherche Scientifique

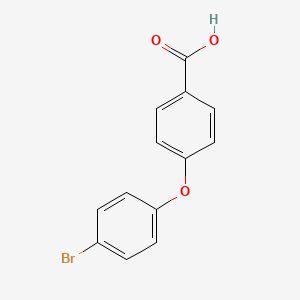

Noncovalent Interactions and Supramolecular Architecture

Studies on noncovalent interactions between quinoline derivatives and carboxylic acids, similar to 2-(4-Bromophenyl)-8-methylquinoline-4-carboxylic acid, have revealed significant insights. For example, Gao et al. (2014) explored how 2-methylquinoline/quinoline binds with various carboxylic acids, demonstrating the formation of 1D-3D supramolecular architectures through hydrogen bonds and other interactions in crystal structures (Gao et al., 2014).

Photolabile Protecting Group

In the field of photochemistry, a study by Fedoryak and Dore (2002) described the use of a brominated hydroxyquinoline, structurally related to 2-(4-Bromophenyl)-8-methylquinoline-4-carboxylic acid, as a photolabile protecting group for carboxylic acids. This compound showed greater efficiency in single-photon quantum efficiency and multiphoton-induced photolysis compared to other esters, making it valuable for in vivo applications (Fedoryak & Dore, 2002).

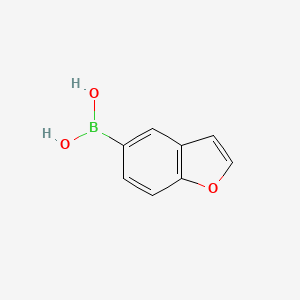

Synthesis of Bifunctional Derivatives

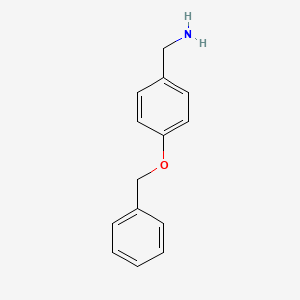

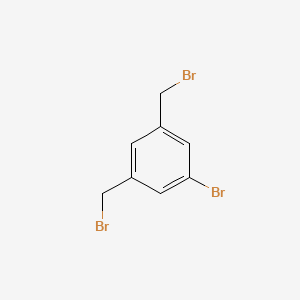

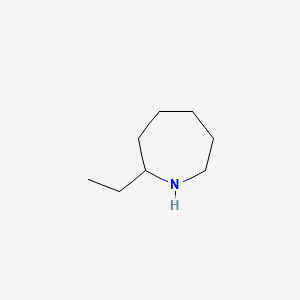

Gracheva et al. (1982) synthesized derivatives of 8-methylquinoline-5-carboxylic acid, which is closely related to the compound . Their work involved the conversion of these derivatives into bromomethyl and methylamino groups, providing a foundation for synthesizing a range of bifunctional compounds (Gracheva et al., 1982).

Bromination and Structural Analysis

Another study by Gracheva and Tochilkin (1980) focused on the synthesis and bromination of 8-methylquinoline-5-carboxylic acid, offering insights into structural modifications and potential applications in creating more complex molecules (Gracheva & Tochilkin, 1980).

Synthesis of Mesomeric Betaines

Research by Smeyanov et al. (2017) on mesomeric betaines constructed from quinolinium cations and carboxylate anions highlights the potential for using similar compounds in fluorescent applications. Their work provides a template for understanding the optical properties of such compounds (Smeyanov et al., 2017).

Corrosion Inhibition Studies

Rbaa et al. (2018) synthesized 8-Hydroxyquinoline derivatives, akin to 2-(4-Bromophenyl)-8-methylquinoline-4-carboxylic acid, and evaluated their effectiveness as corrosion inhibitors for mild steel. Their findings contribute to the understanding of how quinoline derivatives can be applied in material science (Rbaa et al., 2018).

Mécanisme D'action

Safety and Hazards

Orientations Futures

Propriétés

IUPAC Name |

2-(4-bromophenyl)-8-methylquinoline-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H12BrNO2/c1-10-3-2-4-13-14(17(20)21)9-15(19-16(10)13)11-5-7-12(18)8-6-11/h2-9H,1H3,(H,20,21) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AXOVQGHAUJNNRK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C(=CC=C1)C(=CC(=N2)C3=CC=C(C=C3)Br)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H12BrNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401213345 | |

| Record name | 2-(4-Bromophenyl)-8-methyl-4-quinolinecarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401213345 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

342.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(4-Bromophenyl)-8-methylquinoline-4-carboxylic acid | |

CAS RN |

107027-44-1 | |

| Record name | 2-(4-Bromophenyl)-8-methyl-4-quinolinecarboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=107027-44-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(4-Bromophenyl)-8-methyl-4-quinolinecarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401213345 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[1-(Pyridin-2-yl)ethyl]piperazine](/img/structure/B1275822.png)